![molecular formula C6H5FO2S B2812349 Methyl 2-fluorothiophene-3-carboxylate CAS No. 76360-41-3](/img/structure/B2812349.png)
Methyl 2-fluorothiophene-3-carboxylate
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Overview
Description
“Methyl 2-fluorothiophene-3-carboxylate” is a chemical compound that is used in scientific research . It is also known as “methyl 3-fluoro-2-thiophenecarboxylate” and has a CAS Number of 100421-52-1 . It has a molecular weight of 160.17 and its IUPAC name is methyl 3-fluoro-2-thiophenecarboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-fluorothiophene-3-carboxylate” is represented by the linear formula C6H5FO2S . The InChI Code for this compound is 1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-fluorothiophene-3-carboxylate” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as Methyl 2-fluorothiophene-3-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This suggests that Methyl 2-fluorothiophene-3-carboxylate could potentially be used in the development of new anticancer drugs .
Anti-inflammatory Properties
Thiophene-based compounds also show anti-inflammatory properties . This indicates that Methyl 2-fluorothiophene-3-carboxylate could be used in the creation of new anti-inflammatory medications .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Methyl 2-fluorothiophene-3-carboxylate could potentially be used in the development of new corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that Methyl 2-fluorothiophene-3-carboxylate could be used in the creation of new organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Methyl 2-fluorothiophene-3-carboxylate could potentially be used in the development of new OLEDs .
Safety and Hazards
“Methyl 2-fluorothiophene-3-carboxylate” is classified under the GHS07 hazard class . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Methyl 2-fluorothiophene-3-carboxylate is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The fluorine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets more effectively.
Biochemical Pathways
For instance, some thiophene derivatives have been found to inhibit xanthine oxidase, a key enzyme in the purine metabolism pathway .
Result of Action
Given the biological activities associated with thiophene derivatives, it can be speculated that the compound may exert anti-inflammatory, antimicrobial, or other pharmacological effects .
properties
IUPAC Name |
methyl 2-fluorothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUDUMFLSERKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluorothiophene-3-carboxylate | |
CAS RN |
76360-41-3 |
Source
|
Record name | methyl 2-fluorothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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